molecular formula C6H10N2O2 B3159876 (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol CAS No. 865138-51-8

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No. B3159876
CAS RN: 865138-51-8
M. Wt: 142.16 g/mol
InChI Key: JRLCAABMCLNQKU-UHFFFAOYSA-N
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Description

“(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 . It is also known by its CAS Number: 865138-51-8 .


Molecular Structure Analysis

The InChI code for “(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” is 1S/C6H10N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3,9H,4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” are not available, research on related pyrazole compounds suggests they may have potential antileishmanial and antimalarial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” include a predicted boiling point of 290.3±25.0 °C and a predicted density of 1.20±0.1 g/cm3 . The pKa is predicted to be 14.09±0.10 .

Scientific Research Applications

Eco-friendly Synthesis of Heterocyclic Pyrazolic Carboxylic α-Amino Esters

Research by (Mabrouk et al., 2020) focused on the eco-friendly synthesis of new pyrazolyl α-amino esters derivatives, an important class of compounds in medicinal chemistry. The study utilized primary pyrazole alcohols, including variations similar to (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol, achieving overall yields of 73.5% to 87%.

Electrooxidation in Organic Synthesis

The electrooxidation of 1-methylpyrazole in methanol, studied by (Yoshida, Toyo-oka, & Takeda, 1995), produced various compounds including 4-methoxy-1-methylpyrazole-5-carbonitrile. This indicates the potential of electrooxidative methods in synthesizing derivatives of 1-methylpyrazole.

Antimicrobial Activity of Pyrazole Derivatives

A series of pyrazole derivatives, including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, were synthesized and exhibited significant antimicrobial activity, as reported by (Kumar et al., 2012). This underscores the potential of pyrazole-based compounds in pharmaceutical applications.

Novel Prins Cyclization in Synthesis

(Reddy et al., 2012) describe a novel Prins cyclization process for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, starting from alcohols similar to (3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol. This highlights the role of such pyrazole derivatives in complex organic syntheses.

Structural and Spectral Analysis in Chemical Research

The structural and spectral analysis of various pyrazole derivatives, including 1-substituted 4-alkoxy-1H-pyrazol-5(2H)-ones, as investigated by (Attanasi et al., 1997), is crucial for understanding their chemical properties and potential applications in various fields.

Cytotoxicity Studies for Drug Discovery

Research by (Bonacorso et al., 2016) on the synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones demonstrates the importance of pyrazole derivatives in cytotoxicity studies, contributing to drug discovery and development.

Quantum Studies and Thermodynamic Properties

The quantum studies and thermodynamic properties of novel pyrazole derivatives, as researched by (Halim & Ibrahim, 2022), provide insight into their stability and reactivity, essential for pharmaceutical and material science applications.

Future Directions

The future directions for research on “(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol” and related compounds could involve further exploration of their potential antileishmanial and antimalarial activities . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and mechanisms of action.

properties

IUPAC Name

(5-methoxy-2-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLCAABMCLNQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (2.03 g, 11.9 mmol) in tetrahydrofuran (20 mL) was added lithium aluminum hydride (0.57 g, 12 mmol) at 0° C., and the mixture was stirred at room temperature for 30 min. Ethanol (10 mL) and saturated aqueous ammonium chloride solution (2.0 mL) were added to the reaction mixture, and the precipitated solid was filtered off. The filtrate was concentrated and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (1.67 g, yield 98%) as a colorless oil.
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2.03 g
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0.57 g
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20 mL
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10 mL
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2 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-methoxy-1-methyl-1H-pyrazol-5-yl)methanol
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